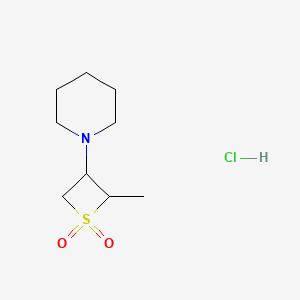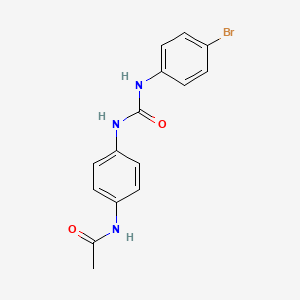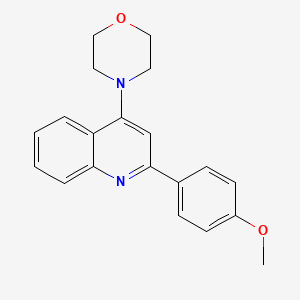
1-Cyclopropyl-3-(2-methoxy-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of cyclopropyl isocyanate with 2-methoxy-5-methylphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopropyl isocyanate+2-methoxy-5-methylphenylamine→this compound
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are structurally similar to 1-Cyclopropyl-3-(2-methoxy-5-methylphenyl)urea, including:
- 1-Cyclopropyl-3-(2-ethylphenyl)urea
- 1-Cyclopropyl-3-(2,6-dimethylphenyl)urea
- 1-(3-chloropropyl)-3-(2-methoxy-5-methylphenyl)urea
- 1-Isopropyl-3-(2-methoxy-5-methylphenyl)urea
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopropyl group. These structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
197456-35-2 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
1-cyclopropyl-3-(2-methoxy-5-methylphenyl)urea |
InChI |
InChI=1S/C12H16N2O2/c1-8-3-6-11(16-2)10(7-8)14-12(15)13-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H2,13,14,15) |
Clé InChI |
FOUPJEMFHNJTGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



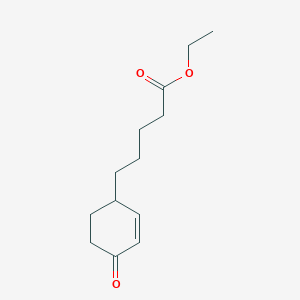

![2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B11949033.png)
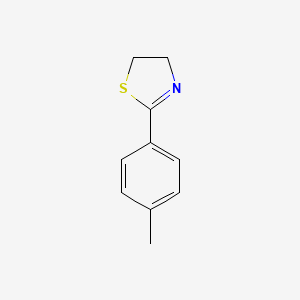
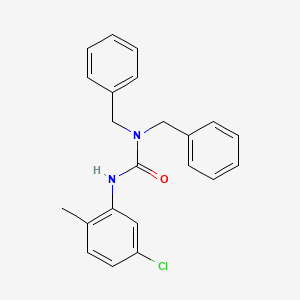
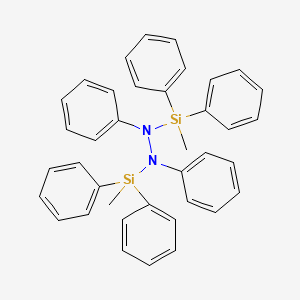

![N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11949056.png)

